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Compound of Interest

Compound Name: Disperse green 9

Cat. No.: B12378630 Get Quote

Disperse Green 9, identified by CAS Number 71627-50-9, is a monoazo dye with the

molecular formula C₁₆H₁₈N₆O₅S and a molecular weight of 406.42 g/mol .[1] This technical

guide provides a summary of the expected spectroscopic data for Disperse Green 9 based on

the analysis of structurally similar monoazo disperse dyes, alongside detailed experimental

protocols for acquiring such data.

It is important to note that a comprehensive search of publicly available scientific literature and

databases did not yield specific, experimentally determined UV-Vis, NMR, and IR spectra for

Disperse Green 9. Therefore, the data presented herein is based on characteristic values for

analogous compounds and serves as a predictive guide for researchers.

Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics for Disperse
Green 9. These values are derived from published data on monoazo dyes containing similar

functional groups, such as substituted aromatic rings, azo linkages, and amine groups.

Table 1: Predicted UV-Visible Spectroscopic Data
Parameter Expected Value Solvent(s)

λmax (nm) 450 - 550
Dimethylformamide (DMF),

Ethanol, Methanol
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Note: The λmax is influenced by the solvent polarity and the specific substitution pattern on the

aromatic rings. Azo dyes typically exhibit a strong absorption band in the visible region

corresponding to the π → π transition of the conjugated azo system.*[2][3][4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in
DMSO-d₆)
¹H NMR

Protons Expected Chemical Shift (δ, ppm)

Aromatic Protons 6.5 - 8.5

-NH₂ or -NH- Protons 7.0 (broad)

-OCH₃ Protons 3.8 - 4.0

-CH₂- Protons 2.5 - 3.5

| -CH₃ Protons | 1.0 - 2.5 |

¹³C NMR

Carbon Type Expected Chemical Shift (δ, ppm)

Aromatic Carbons 110 - 160

Carbonyl Carbon (if present) 165 - 175

Carbons adjacent to Nitrogen 140 - 155

| Aliphatic Carbons | 15 - 60 |

Note: The exact chemical shifts are dependent on the specific molecular environment and the

solvent used.[5][6][7]

Table 3: Predicted Infrared (IR) Absorption Bands
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Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch (Amine) 3300 - 3500

Aromatic C-H Stretch 3000 - 3100

Aliphatic C-H Stretch 2850 - 2960

C=O Stretch (Amide/Ester) 1650 - 1750

N=N Stretch (Azo) 1400 - 1500

Aromatic C=C Stretch 1450 - 1600

C-N Stretch 1200 - 1350

S=O Stretch (Sulfone/Sulfonate) 1150 - 1350

Note: The IR spectrum provides a fingerprint of the functional groups present in the molecule.

[1][8][9]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid dye samples

like Disperse Green 9.

UV-Visible Spectroscopy
Sample Preparation: A stock solution of the dye is prepared by accurately weighing a small

amount of the solid sample and dissolving it in a suitable spectroscopic grade solvent (e.g.,

DMF, ethanol, or methanol) in a volumetric flask to a known concentration (typically in the

range of 10⁻⁵ to 10⁻⁴ M).

Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The instrument is

calibrated using a blank solvent.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800

nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the dye sample is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are

used. For ¹H NMR, parameters such as spectral width, acquisition time, and number of

scans are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to

simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is

commonly employed. A small amount of the dye (1-2 mg) is finely ground with spectroscopic

grade KBr (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a

hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the

solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the KBr pellet or the empty ATR crystal is recorded.

Data Acquisition: The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The background spectrum is automatically subtracted from the sample spectrum to yield the

final IR spectrum.

Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a disperse dye.
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General Workflow for Spectroscopic Characterization of a Disperse Dye
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Caption: A flowchart of the spectroscopic characterization process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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